molecular formula C14H12N2O B1627708 5-Amino-2-methyl-10H-acridin-9-one CAS No. 893612-42-5

5-Amino-2-methyl-10H-acridin-9-one

Cat. No.: B1627708
CAS No.: 893612-42-5
M. Wt: 224.26 g/mol
InChI Key: KWQLKOXCUHPUBG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

5-Amino-2-methyl-10H-acridin-9-one is a derivative of acridine . Acridine derivatives have been shown to exhibit a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . They have also been shown to be effective as inhibitors of acetylcholinesterase .

Mode of Action

The unique planar ring structure of acridine derivatives allows them to act as DNA intercalators . They can also inhibit topoisomerase or telomerase enzymes . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .

Biochemical Pathways

The phosphorescence of acridin-9(10H)-one based compounds with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) . Due to the multichannel RISC process from the TSCT and 3 LE states to the 1 CT state, a high KRISC is realized simultaneously .

Pharmacokinetics

The compound’s boiling point is 442ºc at 760 mmhg, and it has a density of 1265g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Acridine derivatives have been shown to exhibit a broad range of biological activities, including anticancer activity . For instance, the anti-tumour activity of acridine derivatives has been investigated in vitro and in vivo in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-10H-acridin-9-one typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF). The final product is obtained through a microwave-assisted reaction with an artemisinin analogue in acetonitrile, also in the presence of potassium carbonate and potassium iodide (KI) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-10H-acridin-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.

    Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds .

Scientific Research Applications

5-Amino-2-methyl-10H-acridin-9-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methyl-10H-acridin-9-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and its potential in TADF applications highlight its versatility and importance in scientific research .

Properties

IUPAC Name

5-amino-2-methyl-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-8-5-6-12-10(7-8)14(17)9-3-2-4-11(15)13(9)16-12/h2-7H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQLKOXCUHPUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587515
Record name 5-Amino-2-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-42-5
Record name 5-Amino-2-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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